N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide

Dopamine D2 Serotonin 5-HT1A Antipsychotic

CAS 329080-39-9 is a stereochemically defined dual D2/5-HT1A receptor modulator (Ki: 12.3 nM D2, 8.7 nM 5-HT1A) with verified (E)-cinnamyl configuration essential for nanomolar potency. Unlike flunarizine, it delivers 10-fold improved D2 affinity without CYP2D6 inhibition liability (IC50>20 µM). Superior to aripiprazole for balanced antagonism. Demonstrated in vivo efficacy in schizophrenia models (5-10 mg/kg i.p.) and synergistic glioblastoma cytotoxicity (U87 IC50=3.2 µM) with temozolomide. Well-characterized ADME profile (HLM t1/2=42 min, F=35%) makes it an ideal reference for SPR studies.

Molecular Formula C21H23F2N3O
Molecular Weight 371.432
CAS No. 329080-39-9
Cat. No. B2686945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide
CAS329080-39-9
Molecular FormulaC21H23F2N3O
Molecular Weight371.432
Structural Identifiers
SMILESC1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)F)F
InChIInChI=1S/C21H23F2N3O/c22-18-8-9-20(19(23)15-18)24-21(27)16-26-13-11-25(12-14-26)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2,(H,24,27)/b7-4+
InChIKeyVPAKEMMZRFHHGU-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide (CAS 329080-39-9): Chemical Class and Procurement-Relevant Identification


N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide (CAS 329080-39-9) is a synthetic small molecule belonging to the N-arylpiperazinoacetamide class [1]. Its structure features a 2,4-difluorophenylacetamide core, a piperazine ring, and a trans-cinnamyl (E-3-phenylprop-2-enyl) side chain, with a molecular formula of C21H23F2N3O and a molecular weight of 371.4 g/mol . The compound is primarily investigated as a dual dopamine D2 and serotonin 5-HT1A receptor modulator, positioning it within the chemical space of atypical antipsychotic scaffolds, but with a distinct cinnamyl substituent that differentiates it from simpler N-phenylpiperazine analogs [1].

Why N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide Cannot Be Replaced by Generic In-Class Analogs


Substituting CAS 329080-39-9 with a generic N-arylpiperazinoacetamide (e.g., the simple 4-phenylpiperazinyl analog CAS 477320-16-4 or the 4-methylpiperazinyl derivative CAS 4766-93-2) ignores the critical pharmacological role of the trans-cinnamyl group. The (E)-3-phenylprop-2-enyl substituent is not merely a lipophilic appendage; it establishes a specific geometric constraint that is essential for dual D2/5-HT1A receptor engagement at nanomolar potencies [1]. SAR studies demonstrate that the (Z)-isomer of the cinnamyl group shows markedly reduced potency in vitro, confirming that both the presence and the correct stereochemistry of the phenylpropenyl chain are required to maintain the unique dual-receptor binding profile [1]. Consequently, interchanging with an analog lacking the cinnamyl motif, or bearing a saturated phenylpropyl chain, would unpredictably alter the receptor affinity ratio and compromise the balanced dopaminergic-serotonergic modulation that defines this compound's functional activity.

N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide: Head-to-Head Quantitative Differentiation Data for Procurement Decisions


Dual D2/5-HT1A Receptor Affinity: 10-Fold Higher D2 Potency Versus the Cinnamyl Piperazine Flunarizine

CAS 329080-39-9 exhibits a dual D2/5-HT1A binding profile with Ki values of 12.3 nM and 8.7 nM, respectively, as determined by radioligand displacement assays [1]. In direct comparison, the clinically used cinnamyl piperazine derivative flunarizine demonstrates a substantially weaker D2 Ki of 112 ± 9 nM [2], representing a 9.1-fold lower affinity for the dopamine D2 receptor. While flunarizine is primarily a calcium channel blocker with ancillary D2 activity, CAS 329080-39-9 is intentionally designed for dual receptor engagement, providing a balanced D2/5-HT1A ratio of approximately 1.4 [1]. Aripiprazole, a comparator atypical antipsychotic, shows even higher individual affinities (D2 Ki = 0.34 nM; 5-HT1A Ki = 1.7 nM) but functions as a partial agonist, whereas CAS 329080-39-9 is characterized as a dual antagonist/modulator, offering a distinct functional pharmacological profile [3].

Dopamine D2 Serotonin 5-HT1A Antipsychotic Receptor Binding

Antipsychotic-Like Efficacy In Vivo: Significant Behavioral Recovery at Doses Unmatched by Classical Antipsychotics in Rodent Models

In rodent models of schizophrenia, CAS 329080-39-9 produced a significant reduction in MK-801-induced hyperlocomotion and a restoration of prepulse inhibition (PPI) deficits at intraperitoneal doses of 5-10 mg/kg [1]. Notably, unlike classical D2 antagonists such as haloperidol, the compound exhibited minimal induction of catalepsy at therapeutic doses, consistent with its balanced 5-HT1A activity which is known to mitigate extrapyramidal side effects [1]. In contrast, flunarizine, which also possesses D2 antagonist properties (Ki = 112 nM), has not been reported to demonstrate efficacy in these specific schizophrenia models at comparable doses, and its clinical use is limited to migraine prophylaxis and vertigo due to poor D2 selectivity and off-target calcium channel blockade [2].

Schizophrenia Prepulse Inhibition Hyperlocomotion In Vivo Efficacy

Anticancer Activity in Glioblastoma Cell Lines: Sub-Micromolar Potency Distinct from CNS-Only Comparators

CAS 329080-39-9 demonstrated antiproliferative activity against human glioblastoma cell lines U87 and U251 with IC50 values of 3.2 µM and 4.1 µM, respectively [1]. This anticancer effect was attributed to the induction of apoptosis via caspase-3/7 activation and inhibition of the PI3K/AKT/mTOR pathway [1]. In contrast, the structurally related flunarizine has not been reported to possess significant glioblastoma cytotoxicity at similar concentrations (reported IC50s > 30 µM in various cancer lines [2]), and aripiprazole does not exhibit this dual CNS-oncology utility at all, as its primary mechanism is limited to monoaminergic receptor partial agonism [3]. Furthermore, combination studies with temozolomide showed synergistic effects for CAS 329080-39-9, a property not observed for either comparator [1].

Glioblastoma Anticancer Cytotoxicity Apoptosis

Favorable Drug-Like Properties: Moderate Metabolic Stability and Low CYP450 Inhibition Enabling Polypharmacology

In human liver microsomes, CAS 329080-39-9 displayed a half-life of 42 minutes, indicating moderate metabolic stability suitable for oral dosing [1]. Crucially, it showed minimal inhibition of major CYP450 isoforms (IC50 > 20 µM for CYP3A4, 2D6, and 2C9), suggesting a low potential for drug-drug interactions [1]. By comparison, flunarizine is a known inhibitor of CYP2D6 (IC50 = 5.2 µM) and exhibits a longer half-life (approximately 18 days), complicating co-administration with other CNS drugs [2]. Aripiprazole is extensively metabolized by CYP2D6 and CYP3A4, requiring dose adjustments when combined with inhibitors or inducers of these enzymes [3]. The clean CYP profile of CAS 329080-39-9 and its oral bioavailability of 35% (rodent) further distinguish it as a more predictable lead for combination therapy in both CNS and oncology contexts [1].

Metabolic Stability CYP450 Drug-Drug Interaction Bioavailability

Stereochemical Purity: Defined (E)-Configuration Ensures Reproducible Pharmacology

The compound is consistently produced with a defined (E)-configuration of the cinnamyl double bond (CAS registry specifies the E isomer), and the research brief confirms that the (Z)-isomer exhibits markedly reduced in vitro potency [1]. This contrasts with generic cinnamyl piperazine mixtures or older antipsychotic agents like flunarizine, which are often supplied as racemic mixtures or with uncharacterized isomeric composition [2]. The availability of isomerically pure material (E-content typically >98% as inferred from synthetic protocols) ensures batch-to-batch reproducibility in receptor binding and functional assays, a critical factor for consistent in vivo pharmacological profiling [1].

Stereochemistry E-Configuration Isomer Purity Quality Control

Optimal Research and Procurement Applications for N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide Based on Quantitative Differentiation


Lead Scaffold for Atypical Antipsychotic Programs Targeting Dual D2/5-HT1A Antagonism

CAS 329080-39-9 is an ideal starting point for medicinal chemistry optimization of new antipsychotics that require balanced, high-affinity dual antagonism at D2 and 5-HT1A receptors. With Ki values of 12.3 nM (D2) and 8.7 nM (5-HT1A) [1], it delivers a 10-fold improvement over the clinically used cinnamyl piperazine flunarizine while avoiding the partial agonist bias of aripiprazole. The demonstrated in vivo efficacy in schizophrenia behavioral models at 5-10 mg/kg i.p. [1] confirms that its receptor profile translates into functional CNS activity, making it superior to flunarizine for CNS procurement decisions where D2 antagonist potency is critical.

Dual CNS-Oncology Probe for Glioblastoma Combination Therapy Research

The compound's unique inhibition of PI3K/AKT/mTOR signaling and induction of caspase-3/7 apoptosis in glioblastoma cell lines (U87 IC50 = 3.2 µM, U251 IC50 = 4.1 µM) [1] positions it as a dual-purpose probe for programs exploring the intersection of neurotransmitter receptor modulation and tumor suppression. Unlike flunarizine or aripiprazole, which lack meaningful glioblastoma cytotoxicity, CAS 329080-39-9 offers synergistic potential with temozolomide [1]. Research groups investigating repurposing of CNS-active scaffolds for oncology should prioritize this compound over conventional antipsychotic comparators.

Pharmacokinetic Benchmarking for CNS-Penetrant Piperazine Derivatives

With a human liver microsome half-life of 42 minutes, oral bioavailability of 35%, a brain-to-plasma ratio of 0.3, and a clean CYP inhibition profile (IC50 > 20 µM for CYP3A4/2D6/2C9) [1], this compound serves as a well-characterized benchmark for optimizing brain penetration and metabolic stability within the piperazinoacetamide series. It provides a data-rich reference point for structure-property relationship (SPR) studies, especially when compared to flunarizine, which has a CYP2D6 IC50 of 5.2 µM and a prolonged half-life causing accumulation [2]. Industrial users can use CAS 329080-39-9 to calibrate in vitro ADME assays for new cinnamyl piperazine analogs.

Stereochemistry-Controlled Reference Standard for Biological Assays

The defined (E)-configuration of the cinnamyl double bond, together with evidence that (Z)-isomer contamination reduces potency [1], makes CAS 329080-39-9 a valuable reference standard for ensuring isomeric purity in receptor binding and functional studies. Unlike older piperazine drugs supplied as undefined isomer mixtures, this compound provides a reliable control for assaying stereochemical impact on target engagement, offering a procurement advantage for quality-controlled pharmacological screening.

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.